D-Mannopyranose pentasulfate potassium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

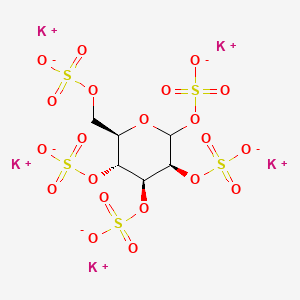

D-Mannopyranose pentasulfate potassium salt is a compound with the molecular formula C6H7K5O21S5 and a molecular weight of 770.92 . It is a biomedical marvel known for its multifaceted nature, which includes anti-inflammatory and anticoagulant attributes . This makes it indispensable in rectifying afflictions stemming from aberrant coagulation and inflammation .

Molecular Structure Analysis

The molecular structure of D-Mannopyranose pentasulfate potassium salt is represented by the formula C6H7K5O21S5 . This indicates that the compound is composed of 6 carbon atoms, 7 hydrogen atoms, 5 potassium atoms, 21 oxygen atoms, and 5 sulfur atoms .科学研究应用

Enzymatic Hydrolysis and Bioethanol Production

Research highlights the role of microbial mannosidases in the hydrolysis of mannan, a major constituent of hemicelluloses in softwoods, to yield mannose. This enzymatic activity is pivotal for the complete depolymerization of mannan, facilitating the production of bioethanol, synthesis of alkyl glycosides, and development of pharmaceutical agents. Microbial mannosidases, produced mainly by bacteria and fungi, exhibit wide-ranging pH and temperature activity, underscoring their biotechnological applications (Chauhan & Gupta, 2017).

Agriculture and Potassium Research

The role of potassium (K) in agriculture, especially its significance in soil and plant physiology, has been extensively reviewed. Research emphasizes the necessity of understanding potassium's function in mitigating plant stress and its interaction with micronutrients to improve crop quality and yield. This necessitates further exploration of potassium's role from a molecular level to field management, highlighting its importance in addressing biotic and abiotic stresses (Römheld & Kirkby, 2010).

Glycosylation and Protein Function

C-mannosylation, a form of glycosylation involving D-mannopyranose, plays a crucial role in enhancing the structural and functional diversity of proteins. This modification involves the formation of a carbon–carbon bond with the indole ring of tryptophan, significantly impacting protein stability, secretion, and function. The review of C-mannosylated protein structures offers insights into the consensus motif for C-mannosylation and its implications for human health and biotechnology (Crine & Acharya, 2021).

Environmental and Industrial Applications

The use of Yarrowia lipolytica, a fungus adept at degrading hydrophobic substrates, showcases the environmental and industrial applications of mannose derivatives. This fungus is studied for its potential in bioremediation and the synthesis of biotechnologically relevant products. Its ability to degrade a variety of pollutants, coupled with its application in producing unique enzymes and for heterologous expression, illustrates the versatility of mannose derivatives in addressing environmental challenges and industrial needs (Bankar, Kumar, & Zinjarde, 2009).

属性

IUPAC Name |

pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKOEMUICVNKKC-ROGCYDKWSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K5O21S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Mannopyranose pentasulfate potassium salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B568084.png)